molecular formula C10H23P B14302465 Bis(2-methylbutan-2-yl)phosphane CAS No. 117790-01-9

Bis(2-methylbutan-2-yl)phosphane

Cat. No.: B14302465
CAS No.: 117790-01-9
M. Wt: 174.26 g/mol
InChI Key: RSTLULSDHPYQIS-UHFFFAOYSA-N
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Description

Bis(2-methylbutan-2-yl)phosphane is a tertiary phosphine compound characterized by the presence of two 2-methylbutan-2-yl groups attached to a phosphorus atom. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methylbutan-2-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with 2-methylbutylmagnesium bromide under anhydrous conditions can yield this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

On an industrial scale, the production of tertiary phosphines like this compound involves similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylbutan-2-yl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-methylbutan-2-yl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism by which bis(2-methylbutan-2-yl)phosphane exerts its effects is primarily through its ability to donate electron density to metal centers in coordination complexes. This electron donation stabilizes the metal center and facilitates various catalytic processes. The phosphorus atom in the compound acts as a nucleophile, participating in reactions that form new bonds with electrophilic species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-methylbutan-2-yl)phosphane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic applications. The presence of the 2-methylbutan-2-yl groups provides a balance between steric hindrance and electron donation, optimizing its performance as a ligand in transition metal complexes .

Properties

CAS No.

117790-01-9

Molecular Formula

C10H23P

Molecular Weight

174.26 g/mol

IUPAC Name

bis(2-methylbutan-2-yl)phosphane

InChI

InChI=1S/C10H23P/c1-7-9(3,4)11-10(5,6)8-2/h11H,7-8H2,1-6H3

InChI Key

RSTLULSDHPYQIS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)PC(C)(C)CC

Origin of Product

United States

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